molecular formula C8H5Br2F B2369985 1-(2,2-Dibromovinyl)-2-fluorobenzene CAS No. 401514-42-9

1-(2,2-Dibromovinyl)-2-fluorobenzene

Cat. No.: B2369985
CAS No.: 401514-42-9
M. Wt: 279.934
InChI Key: RKZSZHAKTJXEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dibromovinyl)-2-fluorobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Dibromovinyl)-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of vinylbenzene derivatives followed by fluorination. One common method involves the use of wet tetra-n-butylammonium fluoride (TBAF·3H₂O) as a fluorine source, which provides the desired compound with high regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dibromovinyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Dibromovinyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromovinyl)-2-fluorobenzene involves its interaction with specific molecular targets, leading to the formation of various products through substitution and coupling reactions. The presence of the dibromovinyl group facilitates these reactions by providing reactive sites for nucleophilic attack and metal-catalyzed transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dibromovinyl)-2-fluorobenzene is unique due to the presence of both dibromovinyl and fluorobenzene groups, which confer specific reactivity and potential for diverse applications in organic synthesis and material science.

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSZHAKTJXEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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